molecular formula C10H11N3S B13203528 N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine

N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine

Cat. No.: B13203528
M. Wt: 205.28 g/mol
InChI Key: AIOZOPBREIDGJH-UHFFFAOYSA-N
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Description

N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine is a pyrazole derivative featuring a 4-(methylthio)phenyl substituent and an amine group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in binding to enzymes and receptors, often serving as kinase inhibitors or antimicrobial agents .

The compound’s molecular formula is C10H11N3S, with a molecular weight of 205.28 g/mol. Its structure allows for hydrogen bonding via the amine group and π-π interactions through the aromatic rings.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-(4-methylsulfanylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3S/c1-14-10-4-2-8(3-5-10)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12)

InChI Key

AIOZOPBREIDGJH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Primary Synthetic Route: Condensation of 4-(Methylsulfanyl)phenylhydrazine with Ethyl Acetoacetate

The most commonly reported method for synthesizing this compound involves the reaction between 4-(methylsulfanyl)phenylhydrazine and ethyl acetoacetate. This approach is a classic pyrazole synthesis via hydrazine condensation with β-ketoesters.

Reaction Scheme:

  • Reactants:

    • 4-(Methylsulfanyl)phenylhydrazine
    • Ethyl acetoacetate
  • Conditions:

    • Typically carried out under reflux in an appropriate solvent such as ethanol or acetic acid.
    • Reaction times vary but generally range from several hours to overnight to ensure complete cyclization.
  • Mechanism:

    • The nucleophilic nitrogen of the hydrazine attacks the β-ketoester carbonyl carbon, followed by cyclization and elimination of ethanol, forming the pyrazole ring.
  • Outcome:

    • Formation of this compound with yields typically moderate to high, depending on reaction optimization.

This method is widely accepted due to its straightforwardness and the availability of starting materials.

Preparation of 4-(Methylsulfanyl)phenylhydrazine Intermediate

Since 4-(methylsulfanyl)phenylhydrazine is a key intermediate, its preparation is crucial:

  • Starting Material: 4-(Methylsulfanyl)aniline
  • Process:

    • Diazotization of 4-(methylsulfanyl)aniline with sodium nitrite in acidic aqueous medium at low temperature (around -10 °C) to form the diazonium salt.
    • Subsequent reduction of the diazonium salt using tin(II) chloride dihydrate in hydrochloric acid at low temperature to yield 4-(methylsulfanyl)phenylhydrazine hydrochloride.
  • Yield: Approximately 67.9% based on starting aniline.

This intermediate is then purified and used in the condensation step described above.

Alternative Synthetic Routes and Modifications

While the primary method is well-established, patent literature suggests variations involving different protecting groups and cyclization reagents for related pyrazole derivatives, which could be adapted for this compound:

  • Use of Lawesson's reagent for cyclization in related pyrazole synthesis, enabling sulfur incorporation or modification of heterocyclic rings.
  • Protection and deprotection strategies to facilitate selective functional group transformations during multi-step syntheses.

However, direct application of these alternative methods to this compound synthesis is less documented and would require experimental validation.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Notes
1 Diazotization and reduction to 4-(methylsulfanyl)phenylhydrazine hydrochloride 4-(Methylsulfanyl)aniline, sodium nitrite, tin(II) chloride dihydrate, HCl -10 °C, aqueous acidic medium 67.9 Intermediate preparation step
2 Condensation of 4-(methylsulfanyl)phenylhydrazine with ethyl acetoacetate 4-(Methylsulfanyl)phenylhydrazine, ethyl acetoacetate Reflux in ethanol or acetic acid Moderate to high Forms pyrazole ring
3 Alternative cyclization using Lawesson's reagent (for related pyrazoles) Lawesson's reagent, protected intermediates Variable, requires optimization Not reported Potential for structural modifications

Research Discoveries and Optimization Insights

  • The methylsulfanyl group on the phenyl ring enhances the nucleophilicity of the hydrazine nitrogen, facilitating efficient cyclization with β-ketoesters.
  • Reaction conditions such as solvent choice, temperature, and reaction time significantly influence the yield and purity of the final pyrazole compound.
  • Purification typically involves recrystallization or chromatography to isolate the target compound from side products.
  • Modifications in substituents on the phenyl ring or pyrazole core have been explored to tune biological activity, indicating the synthetic route’s adaptability for analog synthesis.
  • The synthetic route is scalable for research and potential industrial applications, given the robustness of the hydrazine-β-ketoester condensation chemistry.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine with structurally related pyrazole derivatives from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound (Target) C10H11N3S 205.28 4-(Methylthio)phenyl, NH2 at C4 Electron-donating SMe group; planar pyrazole ring enables π-π stacking
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H14N4 214.27 Pyridinyl, cyclopropylamine Enhanced metabolic stability due to cyclopropyl; pyridine enhances metal coordination
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine (Ceapin-A7) C13H11F6N3 323.24 CF3 groups, benzyl substituent High lipophilicity; strong electron-withdrawing effects from CF3 groups
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide C19H19N3O2S 361.44 Dihydro pyrazole, acetamide, SMe-phenyl Intramolecular H-bonding (S(6) motif); dihedral angles influence crystal packing
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine C12H15N5OS 277.35 Pyrimidinyl, tetrahydrofuran Chiral center; intermolecular H-bonding forms infinite chains
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C12H15N3O2 233.27 Dimethoxyphenyl, methyl Increased hydrophobicity; methoxy groups may hinder metabolic oxidation

Key Insights from Comparative Analysis

Substituent Effects on Electronic Properties :

  • The methylthio (-SMe) group in the target compound donates electrons via its lone pairs, enhancing aromatic ring electron density. This contrasts with trifluoromethyl (-CF3) groups in Ceapin-A7, which withdraw electrons, reducing reactivity at the aryl ring .
  • Methoxy (-OMe) groups in 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine increase lipophilicity but may sterically hinder interactions compared to the smaller -SMe group .

Impact on Biological Activity: Pyridinyl substituents (e.g., in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) enhance metal-binding capacity, useful in kinase inhibition .

Crystallographic and Conformational Features :

  • The dihydro pyrazole ring in ’s compound adopts a planar conformation stabilized by intramolecular H-bonding (S(6) motif), whereas the target compound’s fully aromatic pyrazole may exhibit greater rigidity .
  • Chiral centers (e.g., in ’s compound) influence pharmacological profiles, as enantiomers often display differing biological activities .

Synthetic Accessibility :

  • The target compound can be synthesized via Buchwald-Hartwig amination or nucleophilic substitution, similar to methods used for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () .
  • Hydrogenation and chromatographic purification (e.g., in Ceapin-A7 synthesis) are common steps for pyrazole derivatives .

Biological Activity

N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

Overview of Pyrazole Compounds

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Certain compounds have shown efficacy in reducing inflammation markers.
  • Antimicrobial Effects : Pyrazole derivatives have been tested against various pathogens with promising results.

1. Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of several cancer cell types. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values reported for these cell lines were approximately 1.88 µM and 0.39 µM, respectively .
Cell LineIC50 (µM)
MCF-71.88
HCT-1160.39

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example:

  • Inhibition of Cytokines : Compounds similar to this compound have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. One study reported up to 85% inhibition of TNF-α at a concentration of 10 µM .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been notable:

  • In vitro Testing : Studies have shown that this compound exhibits activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial action comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)
E. coli40
Staphylococcus aureus20

The mechanisms underlying the biological activities of this compound include:

  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, leading to apoptosis .
  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives may inhibit specific kinases involved in cancer progression, such as Aurora-A kinase .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and related compounds:

  • Anticancer Efficacy : A study demonstrated that derivatives with similar structures inhibited cancer cell proliferation effectively, with IC50 values indicating strong potential as anticancer agents .
  • Anti-inflammatory Effects : Research indicated significant reductions in inflammatory cytokines, showcasing the compound's potential for treating inflammatory diseases .
  • Antimicrobial Testing : In vitro assays confirmed the effectiveness against various pathogens, supporting its use in treating infections .

Q & A

Basic: What are the common synthetic routes for N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine, and how are intermediates characterized?

Answer:
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A representative approach involves:

S-Alkylation : Reacting a pyrazole precursor with 4-(methylsulfanyl)phenyl halides in alkaline media (e.g., KOH/EtOH) at room temperature to introduce the methylsulfanylphenyl group .

Purification : Column chromatography or recrystallization ensures purity.

Intermediate Characterization : Intermediates are validated using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent integration and coupling patterns. For example, the methylsulfanyl group shows a singlet at ~2.5 ppm (1H^1 \text{H}) and ~15 ppm (13C^{13} \text{C}) .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

  • Spectroscopy :
    • 1H^1 \text{H}-NMR identifies aromatic protons (6.5–8.5 ppm) and the methylsulfanyl group (~2.5 ppm).
    • 13C^{13} \text{C}-NMR confirms the pyrazole ring carbons (~140–160 ppm) and methylsulfanyl carbon (~15 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL or WinGX ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the dihedral angle between pyrazole and phenyl rings in related structures is ~5–40° .

Basic: What are the primary research applications of this compound in drug discovery?

Answer:
The compound’s core structure (pyrazole + methylsulfanylphenyl) is explored for:

  • Kinase Inhibition : Pyrazole derivatives target ATP-binding pockets in kinases, with methylsulfanyl groups enhancing hydrophobic interactions .
  • Antimicrobial Activity : Analogues with similar substituents show efficacy against bacterial strains via thiourea or oxadiazole linkages .
  • SAR Studies : Modifications at the 4-amine position are tested for solubility and bioavailability .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity across studies?

Answer:
Discrepancies often arise from:

  • Reaction Conditions : Temperature, solvent polarity, and base strength (e.g., Cs2_2CO3_3 vs. K2_2CO3_3) impact nucleophilic substitution efficiency .
  • Purification Methods : HPLC vs. flash chromatography may affect final purity.
  • Validation : Reproduce protocols with in-situ monitoring (TLC/HPLC) and cross-validate using high-resolution mass spectrometry (HRMS) .

Advanced: What strategies optimize hydrogen-bonding analysis in crystallographic studies of this compound?

Answer:

  • Graph Set Analysis : Use software like Mercury (CCDC) to classify hydrogen bonds (e.g., R22_2^2(10) motifs in dimeric structures ).
  • DFT Calculations : Complement crystallographic data with computational models (e.g., Gaussian 03) to predict bond strengths and electrostatic potentials .
  • Synchrotron Data : High-resolution data (≤0.8 Å) improves electron density maps, critical for resolving weak H-bonds .

Advanced: How can computational modeling predict the bioactivity or stability of derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs), focusing on the methylsulfanyl group’s role in hydrophobic pockets .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC50_{50} values .
  • Stability Prediction : Molecular dynamics (MD) simulations assess hydrolytic stability of the methylsulfanyl group in physiological pH .

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